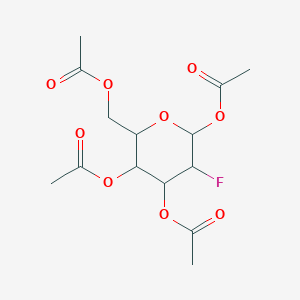![molecular formula C11H22N2 B12077509 [(1r,4r)-4-[(Azetidin-1-yl)methyl]cyclohexyl]methanamine](/img/structure/B12077509.png)
[(1r,4r)-4-[(Azetidin-1-yl)methyl]cyclohexyl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1r,4r)-4-[(Azetidin-1-yl)methyl]cyclohexyl]methanamine is a synthetic organic compound that features a cyclohexyl ring substituted with an azetidinylmethyl group and a methanamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [(1r,4r)-4-[(Azetidin-1-yl)methyl]cyclohexyl]methanamine typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols.
Cyclohexyl Ring Functionalization: The cyclohexyl ring is functionalized to introduce the azetidinylmethyl group. This can be achieved through a series of substitution reactions.
Methanamine Introduction:
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of imines or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the azetidine ring or the cyclohexyl ring, potentially leading to the formation of saturated or partially saturated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction could produce saturated amines.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound may be studied for its biological activity, including potential antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a therapeutic agent, particularly in the treatment of neurological disorders or other medical conditions.
Industry: The compound could be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant chemicals.
Mecanismo De Acción
The mechanism of action of [(1r,4r)-4-[(Azetidin-1-yl)methyl]cyclohexyl]methanamine involves its interaction with specific molecular targets and pathways. For example, it may act on neurotransmitter receptors or enzymes involved in metabolic pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Ethyl acetoacetate: This compound is used as a chemical intermediate and shares some structural similarities with [(1r,4r)-4-[(Azetidin-1-yl)methyl]cyclohexyl]methanamine.
Fluorine Compounds: These compounds exhibit unique chemical properties due to the presence of fluorine atoms and can be compared to this compound in terms of reactivity and applications.
Uniqueness: this compound is unique due to its specific combination of functional groups and its potential applications in various fields of research. Its structure allows for diverse chemical modifications, making it a versatile compound for synthetic and medicinal chemistry.
Propiedades
Fórmula molecular |
C11H22N2 |
|---|---|
Peso molecular |
182.31 g/mol |
Nombre IUPAC |
[4-(azetidin-1-ylmethyl)cyclohexyl]methanamine |
InChI |
InChI=1S/C11H22N2/c12-8-10-2-4-11(5-3-10)9-13-6-1-7-13/h10-11H,1-9,12H2 |
Clave InChI |
NCWZJBKHDHLIOM-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C1)CC2CCC(CC2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





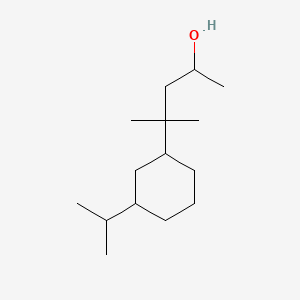


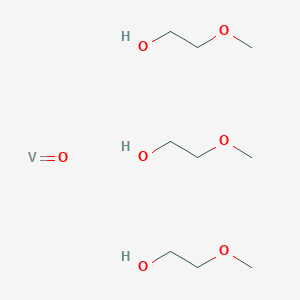

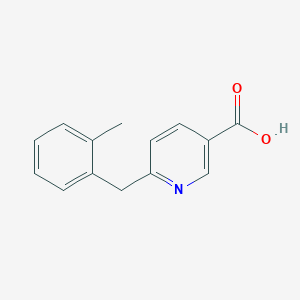


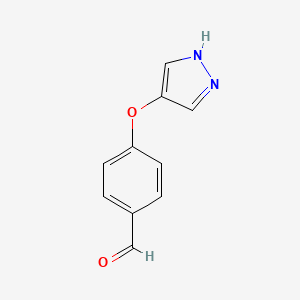
![{[4-Methoxy-3-(2,2,2-trifluoroethoxy)phenyl]methyl}(methyl)amine](/img/structure/B12077506.png)
